molecular formula C12H14O2S B15328586 1-Cyclopropyl-2-((3-methoxyphenyl)thio)ethan-1-one

1-Cyclopropyl-2-((3-methoxyphenyl)thio)ethan-1-one

Cat. No.: B15328586
M. Wt: 222.31 g/mol
InChI Key: IYTNNPYIYQOGDL-UHFFFAOYSA-N
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Description

1-Cyclopropyl-2-((3-methoxyphenyl)thio)ethan-1-one is an organic compound with the molecular formula C12H14O2S and a molecular weight of 222.3 g/mol . This compound is characterized by the presence of a cyclopropyl group, a methoxyphenyl group, and a thioether linkage, making it a unique structure in organic chemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-Cyclopropyl-2-((3-methoxyphenyl)thio)ethan-1-one typically involves the reaction of cyclopropyl ketone with 3-methoxyphenylthiol under specific conditions. The reaction is usually carried out in the presence of a base, such as sodium hydride or potassium carbonate, and a suitable solvent like dimethylformamide (DMF) or tetrahydrofuran (THF). The reaction mixture is stirred at room temperature or slightly elevated temperatures until the desired product is formed .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain the compound in high purity .

Chemical Reactions Analysis

Types of Reactions

1-Cyclopropyl-2-((3-methoxyphenyl)thio)ethan-1-one undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

1-Cyclopropyl-2-((3-methoxyphenyl)thio)ethan-1-one has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a lead compound in drug discovery and development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 1-Cyclopropyl-2-((3-methoxyphenyl)thio)ethan-1-one involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. For example, it could inhibit the activity of certain enzymes involved in metabolic pathways, leading to the accumulation or depletion of specific metabolites .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1-Cyclopropyl-2-((3-methoxyphenyl)thio)ethan-1-one is unique due to the specific positioning of the methoxy group on the phenyl ring, which can influence its chemical reactivity and biological activity. This uniqueness makes it a valuable compound for various research applications .

Properties

Molecular Formula

C12H14O2S

Molecular Weight

222.31 g/mol

IUPAC Name

1-cyclopropyl-2-(3-methoxyphenyl)sulfanylethanone

InChI

InChI=1S/C12H14O2S/c1-14-10-3-2-4-11(7-10)15-8-12(13)9-5-6-9/h2-4,7,9H,5-6,8H2,1H3

InChI Key

IYTNNPYIYQOGDL-UHFFFAOYSA-N

Canonical SMILES

COC1=CC(=CC=C1)SCC(=O)C2CC2

Origin of Product

United States

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